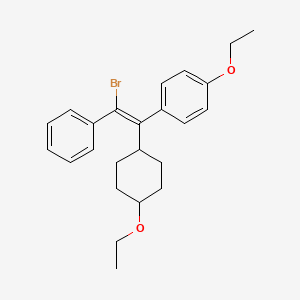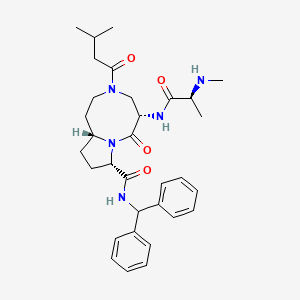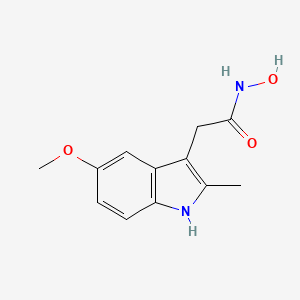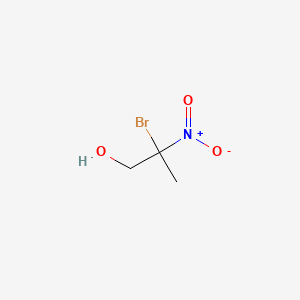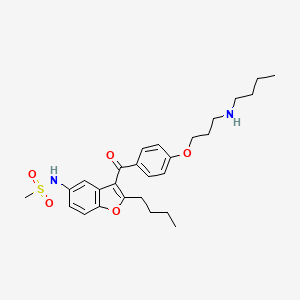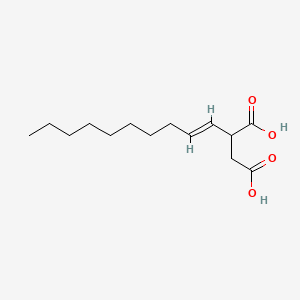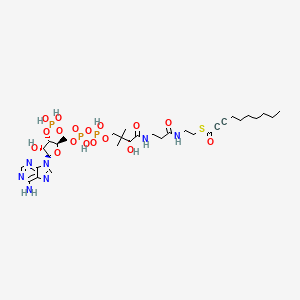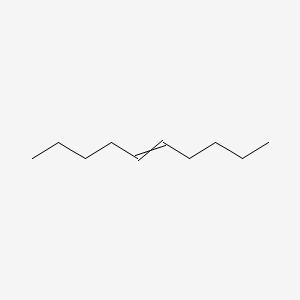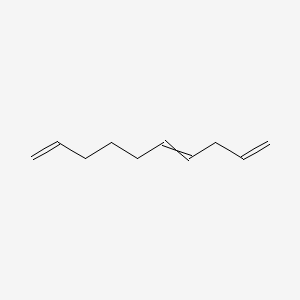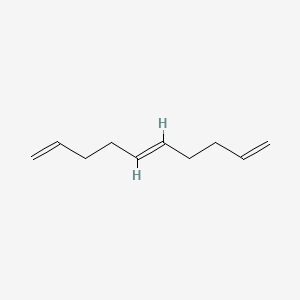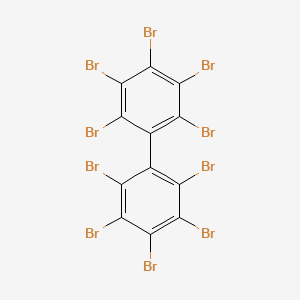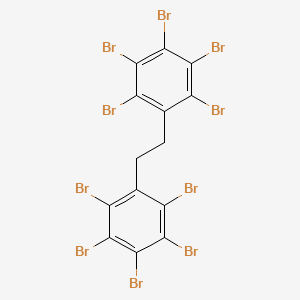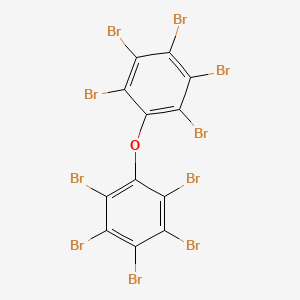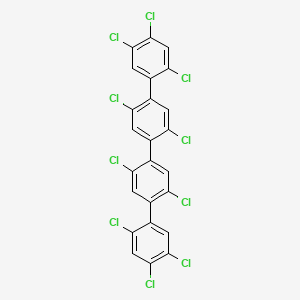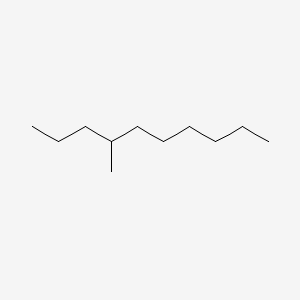
4-Methyldecane
Overview
Description
4-Methyldecane: is an organic compound with the molecular formula C₁₁H₂₄ . It is a branched alkane, specifically a methyl-substituted decane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds. This compound is known for its relatively simple structure and is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyldecane can be synthesized through several methods. One common approach involves the reaction of 2-propanone with methylmagnesium to form an intermediate, which is then subjected to acid treatment to yield this compound . The reaction conditions typically include a controlled temperature environment and the use of appropriate solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic processes involving the hydrogenation of specific precursors. The use of catalysts such as palladium or platinum on carbon supports can enhance the efficiency of the reaction, leading to higher yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyldecane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form various oxygenated products.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common for this compound.
Combustion: Like other alkanes, this compound can undergo complete combustion in the presence of oxygen to produce carbon dioxide and water.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as or .
Substitution: Halogenation typically involves reagents like or under UV light or heat.
Combustion: Requires an adequate supply of oxygen and an ignition source.
Major Products Formed:
Oxidation: Can produce alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Substitution: Results in halogenated alkanes.
Combustion: Produces carbon dioxide and water.
Scientific Research Applications
4-Methyldecane has several applications in scientific research and industry:
Chemistry: Used as a solvent in organic synthesis and catalytic reactions due to its non-polar nature.
Biology: Employed in studies involving lipid metabolism and hydrocarbon degradation by microorganisms.
Medicine: Investigated for its potential use in drug delivery systems and as a reference compound in pharmacokinetic studies.
Industry: Utilized as a lubricant and a component in the formulation of surface-active agents.
Mechanism of Action
The mechanism of action of 4-Methyldecane is primarily related to its chemical properties as an alkane. It interacts with other molecules through van der Waals forces and can participate in hydrophobic interactions. In biological systems, it may be metabolized by enzymes such as cytochrome P450 to form various metabolites. The pathways involved in its metabolism include oxidation and subsequent conjugation reactions.
Comparison with Similar Compounds
Decane: A straight-chain alkane with the formula .
2-Methyldecane: Another branched alkane with a methyl group on the second carbon.
3-Methyldecane: Similar to 4-Methyldecane but with the methyl group on the third carbon.
Comparison: this compound is unique due to the position of its methyl group, which can influence its physical properties such as boiling point and solubility. Compared to straight-chain decane, this compound has a slightly lower boiling point due to the branching, which reduces intermolecular forces. The position of the methyl group also affects its reactivity in chemical reactions, making it distinct from other methyl-substituted decanes.
Properties
IUPAC Name |
4-methyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-4-6-7-8-10-11(3)9-5-2/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWZNKLWPILULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863035 | |
| Record name | 4-Methyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent, acrid odor; [Chem Service MSDS] | |
| Record name | 4-Methyldecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13615 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2847-72-5 | |
| Record name | Decane, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002847725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


